molecular formula C25H23N7O3 B2598818 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-12-2

7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2598818
CAS No.: 452089-12-2
M. Wt: 469.505
InChI Key: NOBPOELJIISSGD-UHFFFAOYSA-N
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Description

This compound belongs to the tetrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles with diverse pharmacological and material science applications. Its structure features a tetrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-(benzyloxy)-3-methoxyphenyl group, a methyl group at position 5, and a pyridin-3-yl carboxamide at position 5. The synthesis of such derivatives often employs solvent-free protocols catalyzed by sulfamic acid, yielding products efficiently (85% yield) under eco-friendly conditions .

Properties

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-16-22(24(33)28-19-9-6-12-26-14-19)23(32-25(27-16)29-30-31-32)18-10-11-20(21(13-18)34-2)35-15-17-7-4-3-5-8-17/h3-14,23H,15H2,1-2H3,(H,28,33)(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBPOELJIISSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide , also known by its CAS number 361481-25-6 , belongs to the class of triazolo-pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer properties, anti-inflammatory effects, and potential as enzyme inhibitors. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C26H24N6O3
  • Molecular Weight : 468.51 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • pKa : 11.54 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the triazolo-pyrimidine core.
  • Introduction of the benzyloxy and methoxy groups.
  • Functionalization with the pyridine moiety.

Efforts are being made to develop greener synthesis methods that minimize environmental impact while maintaining high yields and purity of the final product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the triazolo-pyrimidine class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .

CompoundCell LineIC50 (µM)
5oMCF-72.13 ± 0.80
5oSiHa4.34 ± 0.98
5oPC-34.46 ± 0.53

The compound 5o , a close analog, exhibited potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents . This suggests that structural modifications in compounds like this compound could enhance their anticancer efficacy.

The mechanism through which these compounds exert their anticancer effects is primarily through inhibition of tubulin polymerization. Molecular docking studies indicate that they may bind effectively to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics essential for cell division .

Other Biological Activities

Beyond anticancer properties, triazolo-pyrimidines have been explored for:

  • Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial activity : Certain structural analogs demonstrate significant antibacterial and antifungal properties.

Case Studies

In a recent study focusing on structural analogs of triazolo-pyrimidines, several compounds were synthesized and tested for their biological activities. The results indicated that modifications to the benzyloxy and methoxy groups significantly influenced their binding affinity and selectivity towards various biological targets .

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant biological activities. The specific biological activity of this compound remains an area for further investigation but may include:

  • Antiviral Activity : Similar compounds have shown effectiveness against viral infections.
  • Antimicrobial Properties : The structural diversity may enhance its efficacy against bacterial strains.
  • Antitumor Effects : Variants of triazolo-pyrimidines have been documented to possess cytotoxic effects on cancer cells.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes, including:

  • Initial Formation : Combining appropriate starting materials such as aromatic aldehydes and amines.
  • Cyclization Reactions : Utilizing methods like ultrasonication to facilitate the formation of the triazolo-pyrimidine ring.
  • Functional Group Modifications : Introducing or modifying functional groups to enhance biological activity.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Multi-component reactionAromatic aldehydes + pyruvic acid45–80%
2Ultrasonic-assisted synthesis3-amino-1,2,4-triazole + aromatic aldehydes34–76%
3Heterocyclization5-aminopyrazole + pyruvic acid28%

Case Studies and Research Insights

Several studies have explored the synthesis and potential applications of similar compounds:

  • Ultrasonic-Assisted Synthesis :
    • A study demonstrated an unusual four-component reaction leading to the formation of novel tetrahydroazolo[1,5-a]pyrimidines under ultrasonic conditions. This method offers a greener alternative for synthesizing complex organic molecules .
  • Biological Activity Screening :
    • Investigations into related triazolo-pyrimidine derivatives have revealed promising results in antiviral and antimicrobial assays, suggesting that modifications to the benzyloxy and methoxy groups could enhance efficacy .
  • Structural Diversity and Pharmacological Profile :
    • The unique combination of functional groups in this compound differentiates it from its analogs, potentially contributing to a unique pharmacological profile that warrants further exploration in therapeutic applications .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Bioactivity of Structural Analogs
Compound Core Structure Bioactivity (Concentration) Reference
Pyrazolo[1,5-a]pyrimidine (6b, 6f, 6p) Pyrazolo[1,5-a]pyrimidine 40–43% TMV inhibition (500 μg/mL)
Triazolo[1,5-a]pyrimidine () Triazolo[1,5-a]pyrimidine Moderate antimicrobial activity (50 μg/mL)

Q & A

Basic: What are the standard synthesis protocols for this compound?

The synthesis typically involves multi-step condensation reactions. For example, refluxing substituted pyrazole or pyrimidine precursors with aldehydes or amines in solvents like ethanol, DMF, or pyridine under acidic or basic conditions. Key steps include:

  • Step 1 : Formation of the tetrazolo-pyrimidine core via cyclocondensation of amino-pyrazole derivatives with carbonyl-containing reagents (e.g., enaminones or β-keto esters) .
  • Step 2 : Introduction of the 4-(benzyloxy)-3-methoxyphenyl group via nucleophilic substitution or coupling reactions under reflux .
  • Step 3 : Purification via recrystallization (ethanol, DMF) or column chromatography .
    Reference protocols from , and 4 highlight additive-driven efficiency improvements, such as using sodium acetate in acetic anhydride for cyclization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry and substituent integration. For example, aromatic protons in the benzyloxy group appear as distinct doublets (~δ 6.5–7.5 ppm), while methyl groups resonate as singlets (~δ 2.2–2.5 ppm) .
  • IR Spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Ensures molecular ion ([M+H]+) matches the theoretical mass (e.g., m/z ~500–550) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like triethylamine minimize side reactions .
  • Kinetic Control : Lower reaction temperatures (e.g., 60–80°C) and longer reflux times (8–12 hours) improve regioselectivity .

Advanced: How can regioselectivity challenges during synthesis be addressed?

  • Steric and Electronic Guidance : Electron-withdrawing groups (e.g., trifluoromethyl) on reactants direct substitution to less hindered positions .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring desired regioisomers .
  • 2D NMR Analysis : NOESY or HSQC confirms regiochemistry post-synthesis if ambiguity persists .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?

  • Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts simulated via Gaussian) .
  • Isotopic Labeling : Introduce deuterated analogs to track proton environments in complex spectra .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (Note: Not directly cited but inferred from best practices).

Basic: What purification methods are effective for isolating this compound?

  • Recrystallization : Use ethanol-DMF (1:1) for high-purity crystals .
  • Acid-Base Partitioning : Neutralize reaction mixtures with HCl to precipitate crude products .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate polar byproducts .

Advanced: How can computational modeling enhance experimental design?

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways, minimizing side reactions .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst, temperature) .
  • Feedback Loops : Integrate experimental results into computational databases to refine future predictions .

Advanced: What strategies mitigate solubility issues during purification?

  • Co-Solvent Systems : Combine DMF with ethanol or acetone to enhance solubility of polar intermediates .
  • Derivatization : Temporarily introduce solubilizing groups (e.g., tert-butyl esters) removed post-purification .
  • Microwave-Assisted Crystallization : Accelerate crystal nucleation in poorly soluble compounds .

Basic: How to select starting materials for scalable synthesis?

  • Commercial Availability : Prioritize reagents like 5-amino-pyrazole derivatives or enaminones with established stability .
  • Modularity : Use building blocks (e.g., 4-benzyloxy-3-methoxybenzaldehyde) amenable to late-stage functionalization .

Advanced: What mechanistic insights guide functionalization of the pyrimidine core?

  • Electrophilic Aromatic Substitution : The electron-rich pyrimidine ring reacts preferentially at the 5- and 7-positions with electrophiles (e.g., nitro groups) .
  • Nucleophilic Attack : The carboxamide moiety directs nucleophiles (e.g., amines) to adjacent positions via hydrogen bonding .
  • Kinetic vs. Thermodynamic Control : Longer reaction times favor thermodynamically stable products, while shorter times trap kinetic intermediates .

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